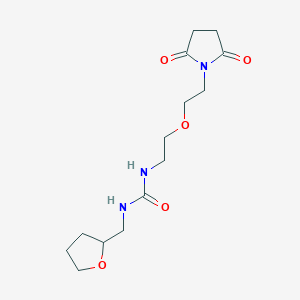
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H23N3O5 and its molecular weight is 313.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1433997-01-3
- Molecular Formula : C14H22N4O5
- Molecular Weight : 318.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:
- Inhibition of Kinases : Preliminary studies indicate that the compound may act as a kinase inhibitor, affecting pathways crucial for cell proliferation and survival. This is particularly relevant in cancer research where dysregulated kinase activity is a hallmark of tumorigenesis .
- Antioxidant Properties : The presence of the pyrrolidine moiety is believed to contribute to antioxidant activity, potentially mitigating oxidative stress in cells .
Pharmacological Effects
Research has shown that the compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For example, it has shown effectiveness against breast and prostate cancer cells .
- Neuroprotective Effects : Some findings suggest that this compound may provide neuroprotection through modulation of neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits growth in breast and prostate cancer cells | |
| Neuroprotection | Modulates neuroinflammatory pathways | |
| Antioxidant | Reduces oxidative stress |
| Mechanism | Description | Reference |
|---|---|---|
| Kinase Inhibition | Affects cell proliferation pathways | |
| Antioxidant Activity | Scavenges free radicals |
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in breast cancer (MCF7) and prostate cancer (PC3) cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity against these cancer types. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Neuroprotective Effects
In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in conditions like Alzheimer's disease, where neuroinflammation plays a critical role .
特性
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5/c18-12-3-4-13(19)17(12)6-9-21-8-5-15-14(20)16-10-11-2-1-7-22-11/h11H,1-10H2,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDZXEBBRCUZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













